molecular formula C11H16ClNO B6319741 N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride CAS No. 160676-84-6

N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride

Cat. No.: B6319741
CAS No.: 160676-84-6
M. Wt: 213.70 g/mol
InChI Key: MPPYOSQQDUIWDT-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C11H15NO It is a derivative of benzylamine, where the benzyl group is substituted with a methoxy group at the para position and an allyl group at the nitrogen atom

Mechanism of Action

Target of Action

The primary target of (4-Methoxyphenyl)methylamine hydrochloride is Monoamine Oxidase (MAO) . MAO is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the brain.

Mode of Action

(4-Methoxyphenyl)methylamine hydrochloride inhibits the MAO-catalyzed deamination of both tyramine and tryptamine . Deamination is a process that removes an amine group from a molecule. Inhibiting this process prevents the breakdown of monoamine neurotransmitters and thereby increases their availability.

Biochemical Pathways

The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain. This can affect various biochemical pathways. For instance, it can inhibit the activation of STAT3, a transcription factor, through the MAO-B and MAPK pathway . This can lead to anti-inflammatory effects and attenuation of dopaminergic neurodegeneration .

Pharmacokinetics

It is known that the compound is a liquid at room temperature . Its predicted melting point is 45.99° C, and its predicted boiling point is 265.5° C at 760 mmHg . The compound has a predicted density of 1.0 g/mL and a refractive index of n 20D 1.51 .

Result of Action

The inhibition of MAO by (4-Methoxyphenyl)methylamine hydrochloride can lead to an increase in the levels of monoamine neurotransmitters in the brain. This can result in various effects, such as mood elevation in the case of increased serotonin levels. The compound’s inhibition of STAT3 activation can also lead to anti-inflammatory effects and attenuation of dopaminergic neurodegeneration .

Action Environment

The action of (4-Methoxyphenyl)methylamine hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is a liquid at room temperature . Other factors, such as pH and the presence of other substances, could also potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with allylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different amine derivatives.

Scientific Research Applications

N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)propan-2-amine: Similar structure but with a propyl group instead of an allyl group.

    N-(2-Methoxybenzyl)prop-2-en-1-amine: Similar structure but with a methoxy group at the ortho position.

    N-Allylmethylamine: Contains an allyl group but lacks the methoxybenzyl moiety.

Uniqueness

N-(4-Methoxybenzyl)prop-2-en-1-amine hydrochloride is unique due to the presence of both the methoxy and allyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h3-7,12H,1,8-9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPYOSQQDUIWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160676-84-6
Record name Benzenemethanamine, 4-methoxy-N-2-propen-1-yl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160676-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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